molecular formula C7H8BrNO2S B1287725 3-Bromomethylbenzenesulfonamide CAS No. 220798-52-7

3-Bromomethylbenzenesulfonamide

Cat. No.: B1287725
CAS No.: 220798-52-7
M. Wt: 250.12 g/mol
InChI Key: HWNIOOLFFGHZMF-UHFFFAOYSA-N
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Description

3-Bromomethylbenzenesulfonamide is an organic compound with the molecular formula C7H8BrNO2S. It is characterized by a bromomethyl group attached to a benzenesulfonamide structure. This compound is known for its versatility in various chemical reactions and its applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Bromomethylbenzenesulfonamide can be synthesized through several methods. One common approach involves the bromination of benzenesulfonamide using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane. The reaction typically occurs at room temperature or slightly elevated temperatures .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination processes with stringent control over reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial production .

Chemical Reactions Analysis

Types of Reactions: 3-Bromomethylbenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Bromomethylbenzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of sulfonamide derivatives and other complex molecules.

    Biology: The compound is employed in the study of enzyme inhibition and protein modification due to its ability to react with nucleophilic amino acid residues.

    Medicine: Research into potential therapeutic agents, including antimicrobial and anticancer compounds, often involves this compound as a precursor or intermediate.

    Industry: It is utilized in the development of specialty chemicals, agrochemicals, and pharmaceuticals .

Comparison with Similar Compounds

Uniqueness: 3-Bromomethylbenzenesulfonamide is unique due to its specific reactivity profile, which allows for selective modification of target molecules in both chemical and biological contexts. Its bromomethyl group provides a balance between reactivity and stability, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

3-(bromomethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO2S/c8-5-6-2-1-3-7(4-6)12(9,10)11/h1-4H,5H2,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWNIOOLFFGHZMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)N)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00604744
Record name 3-(Bromomethyl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00604744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220798-52-7
Record name 3-(Bromomethyl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00604744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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